molecular formula C4H5FN2O2 B017779 5-Fluorodihydrouracil CAS No. 696-06-0

5-Fluorodihydrouracil

Numéro de catalogue: B017779
Numéro CAS: 696-06-0
Poids moléculaire: 132.09 g/mol
Clé InChI: RAIRJKWTBBDDAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Fluorodihydrouracil (5-FDHU) is a critical metabolite of the chemotherapeutic agent 5-fluorouracil (5-FU). It is formed via the enzymatic reduction of 5-FU by dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism . DPD converts 5-FU into 5-FDHU, which is subsequently metabolized to 5-fluoro-β-ureidopropionic acid and finally to 5-fluoro-β-alanine, excreted in urine .

The quantification of 5-FDHU in plasma is clinically significant, as its levels reflect DPD activity. Reduced DPD activity, due to genetic polymorphisms or enzyme deficiency, leads to 5-FU accumulation and severe toxicity (e.g., myelosuppression, neurotoxicity) . Analytical methods, such as HPLC-MS/MS, enable simultaneous detection of 5-FU, 5-FDHU, and other metabolites to guide therapeutic drug monitoring .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le 5,6-dihydro-5-fluorouracil peut être synthétisé par hydrogénation du 5-fluorouracil. Dans une méthode, le 5-fluorouracil est dissous dans du méthanol et soumis à une hydrogénation en présence de palladium sur carbone comme catalyseur. La réaction est effectuée sous atmosphère d'hydrogène à température ambiante pendant 36 heures .

Méthodes de production industrielle : La production industrielle du 5,6-dihydro-5-fluorouracil implique généralement la réduction enzymatique du 5-fluorouracil à l'aide de la dihydropyrimidine déshydrogénase. Cette méthode est préférée en raison de son rendement plus élevé et de sa spécificité .

Analyse Des Réactions Chimiques

Types de réactions : Le 5,6-dihydro-5-fluorouracil subit principalement des réactions de réduction. Il est formé par la réduction du 5-fluorouracil et peut participer à diverses réactions biochimiques dans l'organisme.

Réactifs et conditions courantes :

    Hydrogénation : Palladium sur carbone (Pd/C) comme catalyseur, méthanol comme solvant et gaz hydrogène.

    Réduction enzymatique : Enzyme dihydropyrimidine déshydrogénase.

Principaux produits : Le principal produit de la réduction du 5-fluorouracil est le 5,6-dihydro-5-fluorouracil lui-même. Une métabolisation plus poussée peut conduire à la formation d'autres métabolites, tels que l'α-fluoro-β-alanine .

4. Applications de la recherche scientifique

Le 5,6-dihydro-5-fluorouracil a plusieurs applications de recherche scientifique :

5. Mécanisme d'action

Le 5,6-dihydro-5-fluorouracil exerce ses effets en étant incorporé dans l'ARN et l'ADN, ce qui entraîne une perturbation des processus cellulaires normaux. Il inhibe l'enzyme thymidylate synthase, qui est essentielle à la synthèse de l'ADN. Cette inhibition entraîne une diminution du triphosphate de thymidine, ce qui provoque des dommages à l'ADN et la mort cellulaire. Le composé interfère également avec le traitement et la fonction de l'ARN, ce qui contribue encore à ses effets cytotoxiques .

Applications De Recherche Scientifique

Clinical Applications in Cancer Treatment

5-Fluorodihydrouracil plays a crucial role in enhancing the efficacy of 5-FU-based chemotherapy regimens. The compound's mechanism involves the inhibition of thymidylate synthase, leading to disrupted DNA synthesis in rapidly dividing cancer cells.

Therapeutic Drug Monitoring (TDM)

TDM of 5-FU and its metabolite FUH2 is essential for optimizing treatment outcomes in patients with colorectal cancer and head and neck cancers. Studies indicate that monitoring plasma levels of 5-FU can significantly reduce toxicity and improve therapeutic efficacy.

  • Case Study: Head and Neck Cancer
    • A study involving 186 patients demonstrated that adjusting 5-FU doses based on pharmacokinetic data improved treatment responses while reducing severe adverse events .
  • Case Study: Metastatic Colorectal Cancer
    • In a cohort of 40 patients, researchers found a significant correlation between plasma levels of 5-FU and toxicity, leading to the development of dosing algorithms aimed at maintaining optimal plasma concentrations .

Combination Chemotherapy Regimens

FUH2 is often utilized in combination with other agents such as cisplatin to enhance the overall effectiveness of chemotherapy. The integration of FUH2 into treatment protocols has shown promising results in improving survival rates and minimizing side effects.

  • Example: mFOLFOX6 Protocol
    • In studies involving the mFOLFOX6 regimen, pharmacokinetically guided adjustments led to improved disease-free survival rates and reduced incidence of severe toxicities among colorectal cancer patients .

Pharmacokinetics and Biomarkers

Understanding the pharmacokinetics of FUH2 is vital for predicting patient responses to treatment. Research indicates that the ratio of dihydrouracil to uracil (UH2/Ura) may serve as a predictive biomarker for altered pharmacokinetics following repeated administration of 5-FU.

Predictive Biomarkers

A study highlighted the relationship between the UH2/Ura ratio and hepatic dihydropyrimidine dehydrogenase (DPD) activity, suggesting that this biomarker could help tailor treatment regimens based on individual metabolic responses .

Pharmacokinetic Studies

Pharmacokinetic studies have shown that many patients receiving 5-FU do not achieve optimal plasma concentrations, with only 20% to 30% treated within the recommended AUC range. This underscores the importance of TDM in clinical practice .

Toxicological Considerations

While FUH2 is beneficial in cancer therapy, it also presents potential toxicological risks. The compound can cause toxicity to bone marrow and gastrointestinal tracts, necessitating careful monitoring during treatment.

Toxicity Profiles

  • Bone Marrow Toxicity : Patients may experience neutropenia and thrombocytopenia as side effects, particularly when dosing is not appropriately managed.
  • Gastrointestinal Toxicity : Symptoms can include mucositis and diarrhea, which are common adverse effects associated with high doses or improper dosing regimens .

Management Strategies

To mitigate these risks, clinicians employ strategies such as dose adjustments based on individual patient responses and regular monitoring of blood counts during therapy.

Mécanisme D'action

5,6-Dihydro-5-Fluorouracil exerts its effects by being incorporated into RNA and DNA, leading to the disruption of normal cellular processes. It inhibits the enzyme thymidylate synthase, which is essential for DNA synthesis. This inhibition results in the depletion of thymidine triphosphate, causing DNA damage and cell death. The compound also interferes with RNA processing and function, further contributing to its cytotoxic effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison

The table below summarizes key differences between 5-FDHU and related fluoropyrimidines:

Compound Role Metabolic Pathway Key Pharmacokinetic Parameters Clinical Implications
5-FDHU Metabolite of 5-FU Formed via DPD-mediated reduction of 5-FU; further catabolized to 5-fluoro-β-alanine. Plasma half-life: ~1–2 hours ; AUC correlates inversely with DPD activity . Low levels indicate DPD deficiency, necessitating 5-FU dose reduction to avoid toxicity.
5-FU Parent drug Anabolized to cytotoxic metabolites (e.g., FdUMP) or catabolized via DPD to 5-FDHU. AUC: 3.77–13.61 h·µg/mL (dose-dependent); Clearance: 25–54 L/h/m² . High interpatient variability; toxicity risk linked to DPD status .
Capecitabine Prodrug of 5-FU Converted to 5-FU via hepatic/tumoral carboxylesterases, then metabolized to 5-FDHU. Delivers sustained 5-FU levels; lower peak concentrations compared to IV 5-FU . Oral administration preferred for convenience; toxicity profile similar to 5-FU .
Tegafur Prodrug of 5-FU Metabolized by CYP2A6 to 5-FU; co-administered with uracil (UFT) to inhibit DPD. Combined with uracil to prolong 5-FU exposure; higher 5-FU bioavailability . Used in regimens like FOLFOX; toxicity modulated by DPD inhibitors .
5-Fluoro-β-alanine Terminal metabolite of 5-FU Excreted in urine after 5-FDHU breakdown. No direct pharmacological activity; serves as a biomarker for 5-FU catabolism . Correlates with 5-FU clearance; not directly linked to toxicity.

Pharmacokinetic and Toxicity Profiles

  • 5-FDHU vs. 5-FU :

    • In a study of colorectal cancer patients, 5-FU doses of 250 mg/m² vs. 370 mg/m² resulted in 5-FDHU AUC values of 3.77 vs. 13.61 h·µg/mL, respectively, highlighting dose-dependent metabolism .
    • Patients with DPD deficiency exhibit reduced 5-FDHU formation, leading to 5-FU accumulation (e.g., 5-FU clearance drops from 54.6 to 25.4 L/h/m²) and severe toxicity .
  • 5-FDHU vs. Capecitabine/Tegafur :

    • Oral fluoropyrimidines like capecitabine provide steadier 5-FU levels, reducing peak concentrations of 5-FDHU compared to bolus 5-FU .
    • Tegafur combined with uracil (UFT) inhibits DPD, increasing 5-FU exposure but paradoxically reducing 5-FDHU formation due to enzyme inhibition .

Clinical Relevance of Metabolite Monitoring

  • DPD Screening: Guidelines (CPIC, 2017) recommend pre-therapeutic DPD testing using uracil/dihydrouracil plasma ratios or DPYD genotyping to identify patients at risk of 5-FU toxicity .
  • Therapeutic Drug Monitoring (TDM) :
    • Plasma 5-FDHU levels, alongside 5-FU, are monitored to adjust doses in real-time. For example, 5-FU concentrations >2 µg/mL correlate with hematologic toxicity .
    • Analytical methods like LC-MS/MS enable precise quantification of 5-FDHU, tegafur, and 5-FU in plasma, improving safety .

Activité Biologique

5-Fluorodihydrouracil (FDHU) is a significant metabolite of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. Understanding the biological activity of FDHU is crucial for optimizing cancer treatments, particularly in patients undergoing therapy with 5-FU. This article explores the pharmacological properties, mechanisms of action, and clinical implications of FDHU, supported by research findings and case studies.

FDHU is formed through the reduction of 5-FU, primarily via the enzyme dihydropyrimidine dehydrogenase (DPD). This conversion is significant as it affects the pharmacokinetics and therapeutic efficacy of 5-FU. The metabolic pathway is illustrated below:

5 FUDPDFDHUother enzymes fluoro alanine\text{5 FU}\xrightarrow{\text{DPD}}\text{FDHU}\xrightarrow{\text{other enzymes}}\text{ fluoro alanine}

The presence of DPD influences the levels of both 5-FU and FDHU in the body, impacting their respective biological activities. Inhibition or deficiency in DPD can lead to increased toxicity from 5-FU due to higher systemic concentrations.

FDHU exhibits its biological activity primarily through its role in modulating the effects of 5-FU. It has been shown to:

  • Inhibit Thymidylate Synthase : Similar to 5-FU, FDHU interferes with DNA synthesis by inhibiting thymidylate synthase, an essential enzyme for DNA replication.
  • Induce Apoptosis : FDHU can trigger programmed cell death in cancer cells, enhancing the cytotoxic effects initiated by 5-FU.
  • Alter RNA Function : By misincorporating into RNA, FDHU disrupts normal cellular processes, contributing to its antitumor activity.

Toxicity Profile

While FDHU has therapeutic benefits, it also poses risks. Toxicity associated with FDHU includes:

  • Bone Marrow Suppression : Increased levels of FDHU can lead to myelosuppression, a common side effect observed in patients receiving 5-FU.
  • Gastrointestinal Toxicity : Patients may experience severe gastrointestinal reactions due to elevated FDHU levels.

Clinical Studies and Case Reports

A range of studies has investigated the clinical implications of FDHU in cancer therapy:

  • Pharmacokinetic Studies : Research indicates that variations in DPD activity significantly affect the pharmacokinetics of both 5-FU and FDHU. For instance, patients with DPD deficiency exhibited severe toxicity when treated with standard doses of 5-FU due to accumulation of its metabolites, including FDHU .
  • Case Studies on Toxicity : In a notable case report, a patient with asymptomatic DPD deficiency developed life-threatening toxicity after administration of 5-FU. The study highlighted the importance of screening for DPD activity prior to treatment .
  • Therapeutic Monitoring : Recent advancements in assay techniques allow for better monitoring of FDHU levels in patients' blood samples, facilitating personalized treatment approaches that could mitigate toxicity while enhancing efficacy .

Research Findings

A summary table below illustrates key findings from various studies regarding the biological activity and clinical implications of FDHU:

StudyKey FindingsImplications
Higher chemotherapeutic index observed with prodrugs compared to 5-FUSuggests potential for improved therapeutic strategies
Metabolic pathway analysis shows significant conversion rates affecting efficacyHighlights need for individualized dosing based on metabolic capacity
Investigation into N-alkynyl derivatives shows altered cytotoxic propertiesIndicates potential for developing safer prodrugs with localized activation
Automated assays for monitoring metabolites provide insights into patient responsesEnhances understanding of pharmacokinetics and toxicity management

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 5-fluorodihydrouracil (5FUH2) in pharmacokinetic studies?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting 5FUH2 in biological matrices. Key parameters include using deuterated internal standards (e.g., 5-fluorouracil-d1), mobile phases with 0.1% formic acid, and optimized collision energies for fragmentation. Validation should adhere to FDA guidelines for precision (±15%), accuracy (85–115%), and sensitivity (lower limit of quantification ≤10 ng/mL) .

Q. What safety protocols are critical when handling 5-fluorouracil (5-FU) and its metabolites like 5FUH2?

  • Methodological Answer : Follow OSHA/NIOSH guidelines: wear nitrile gloves, lab coats, and eye protection. Use fume hoods for weighing powdered 5-FU, and decontaminate surfaces with 0.5% sodium hypochlorite. Store 5-FU in airtight containers at 15–30°C, segregated from oxidizing agents (e.g., peroxides) and strong bases. Regular biomonitoring of urine for 5FUH2 is advised for exposed personnel .

Q. How can researchers ensure accurate chemical identification of 5FUH2 in experimental workflows?

  • Methodological Answer : Use orthogonal characterization techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm structure via 1^1H-NMR (δ 7.8 ppm for pyrimidine protons) and 19^{19}F-NMR (δ -120 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Match observed m/z 131.0234 (M+H+^+) to theoretical mass (C4_4H4_4FN2_2O2_2).
  • Reference Standards : Source certified materials from NIST or EPA DSSTox to avoid batch variability .

Advanced Research Questions

Q. What factors drive inter-individual variability in 5FUH2 pharmacokinetics, and how can this be modeled?

  • Methodological Answer : Population pharmacokinetic (PopPK) modeling using nonlinear mixed-effects software (e.g., NONMEM) identifies covariates like:

  • Genetic polymorphisms : DPYD*2A (rs3918290) reduces dihydropyrimidine dehydrogenase (DPD) activity, increasing 5FUH2 exposure. Genotyping via TaqMan assays is recommended pre-dose.
  • Demographics : Gender-specific differences in clearance (e.g., 20% lower in females due to hormonal modulation of DPD) require stratified dosing.
  • Sampling Strategy : Optimal times include baseline, 15/30/45 min, and end-of-infusion (46 hrs) for robust parameter estimation .

Q. How can contradictions in reported metabolic pathways of 5FUH2 be resolved across experimental models?

  • Methodological Answer : Apply a tiered validation framework:

In Vitro/In Vivo Correlation : Compare hepatic microsome assays (human vs. rodent) with radiolabeled 14^{14}C-5-FU to track 5FUH2 formation.

Enzyme Inhibition Studies : Use selective inhibitors (e.g., ethynyluracil for DPD) to isolate pathways.

Meta-Analysis : Pool data from heterogeneous studies (e.g., varying pH, cofactors) using random-effects models to identify confounding variables .

Q. What methodological considerations are critical for longitudinal studies on 5FUH2 accumulation in cancer patients?

  • Methodological Answer : Design considerations include:

  • Limited Sampling Strategies (LSS) : Validate sparse sampling (e.g., 2–3 time points) via Bayesian forecasting to estimate steady-state concentrations (Css_{ss}).
  • Covariate Adjustment : Account for renal impairment (creatinine clearance <30 mL/min) and drug-drug interactions (e.g., capecitabine co-administration).
  • Ethical Compliance : Obtain IRB approval for repeated blood draws and ensure patient consent for pharmacogenetic testing .

Propriétés

IUPAC Name

5-fluoro-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIRJKWTBBDDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90989678
Record name 5-Fluoro-5,6-dihydropyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90989678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-06-0
Record name 5,6-Dihydro-5-fluorouracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluorodihydrouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoro-5,6-dihydropyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90989678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-FLUORO-5,6-DIHYDROURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLP4LM9HXK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluorodihydrouracil
Reactant of Route 2
5-Fluorodihydrouracil
Reactant of Route 3
5-Fluorodihydrouracil
Reactant of Route 4
5-Fluorodihydrouracil
Reactant of Route 5
5-Fluorodihydrouracil
Reactant of Route 6
5-Fluorodihydrouracil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.